(4S)-2-Methyl-2,4-pentanediol

Structural Biology Protein Crystallography Chiral Additives

(4S)-2-Methyl-2,4-pentanediol (CAS 99210-91-0), also known as (S)-(+)-MPD, is the single (S)-enantiomer of the chiral diol 2-methyl-2,4-pentanediol (hexylene glycol). While the racemic mixture (CAS 107-41-5) is a high-volume industrial solvent, this specific enantiomer is a niche research chemical used as a chiral additive or resolving agent where stereochemical purity is critical.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 99210-91-0
Cat. No. B3044007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-2-Methyl-2,4-pentanediol
CAS99210-91-0
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)O)O
InChIInChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1
InChIKeySVTBMSDMJJWYQN-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (4S)-2-Methyl-2,4-pentanediol (CAS 99210-91-0) for Chiral-Specific Research Applications


(4S)-2-Methyl-2,4-pentanediol (CAS 99210-91-0), also known as (S)-(+)-MPD, is the single (S)-enantiomer of the chiral diol 2-methyl-2,4-pentanediol (hexylene glycol). While the racemic mixture (CAS 107-41-5) is a high-volume industrial solvent, this specific enantiomer is a niche research chemical used as a chiral additive or resolving agent where stereochemical purity is critical [1]. It is a glycol with a single stereocenter, characterized by a molecular weight of 118.17 g/mol and a purity standard of ≥98% with an enantiomeric excess (ee) of 98% . Its primary distinction lies in its specific optical activity and its defined role in the Protein Data Bank (PDB) under the ligand code 'MPD', designating the (S)-enantiomer for structural biology applications [2].

Why the Racemate or R-Enantiomer Cannot Substitute for (4S)-2-Methyl-2,4-pentanediol


The procurement of (4S)-2-Methyl-2,4-pentanediol (CAS 99210-91-0) over the cheaper, widely available racemic MPD (CAS 107-41-5) or the (4R)-enantiomer (CAS 99210-90-9) is dictated by two key scientific facts: (1) enantiomer-specific interactions with biological macromolecules, which produce different crystal morphologies and structural resolutions [1]; and (2) the distinct H-bonding network of its non-vicinal hydroxyl groups, which results in physicochemical behavior (e.g., reduced amphiphilicity, dielectric properties) that cannot be replicated by vicinal diol isomers like 1,2-hexanediol [2][3]. In applications such as chiral crystallization or specific formulation studies, substituting the racemate or opposite enantiomer will introduce uncontrolled experimental variables and lead to non-reproducible results or compromised structural data.

Quantitative Differentiation of (4S)-2-Methyl-2,4-pentanediol: Head-to-Head Data for Procurement Decisions


Chiral-Specific Interaction: (4S)-MPD vs. (4R)-MPD in Lysozyme Crystallization

In a direct comparative study of lysozyme crystallization, crystals grown with (R)-MPD produced the highest resolution protein structures and were more ordered than those grown with (S)-MPD. The study found preferential interaction between the protein and (R)-MPD, indicating that chiral interactions are crucial for crystallization outcomes [1]. The differential effect was not about the kinetics of growth but about the final structural order and resolution of the protein crystals.

Structural Biology Protein Crystallography Chiral Additives

Reduced Amphiphilicity: (4S)-MPD vs. 1,2-Alkanediols in Topical Formulation Stability

A study comparing the effect of four alkanediols on a nonionic hydrophilic cream found that 2-methyl-2,4-pentanediol (MPD) has a 'reduced amphiphilicity' compared to 1,2-alkanediols (e.g., 1,2-hexanediol). This is due to its non-vicinal hydroxyl groups. Consequently, MPD had a 'smaller impact on the colloidal structure of the cream' and showed 'comparatively low antimicrobial activity' [1]. This differentiates it from preservative-boosting 1,2-diols.

Pharmaceutical Technology Formulation Science Excipient Selection

Intermolecular vs. Intramolecular H-Bonding: (4S)-MPD vs. Vicinal Diol Isomers

Dielectric property analysis reveals a fundamental difference in the hydrogen-bonding network of 2-methyl-2,4-pentanediol compared to its vicinal diol isomers (e.g., pentanediols, hexanediols). The study concluded that the network structure of MPD is 'predominantly formed by intermolecular H-bonds', whereas vicinal diols are 'characterized by the predominance of intramolecular H-bonds' [1]. This distinction in molecular association affects solvent properties like dielectric permittivity.

Physical Chemistry Solvent Properties Hydrogen Bonding

Procurement-Driven Application Scenarios for (4S)-2-Methyl-2,4-pentanediol


Chiral-Additive Protein Crystallization

For structural biologists investigating the role of chirality in macromolecular crystallization, (4S)-2-Methyl-2,4-pentanediol is an essential enantiomer for comparative studies. As demonstrated by Stauber et al. (2015), the (R)- and (S)-enantiomers yield crystals with different morphologies and order. To reproduce or extend these findings, procurement of the pure (S)-enantiomer (this compound) is mandatory, as the racemate (RS)-MPD will not produce the same crystal contacts or resolution. [1]

Research on Amphiphilicity-Driven Formulation Stability

In pharmaceutical or cosmetic formulation research, (S)-MPD serves as a model compound for studying the impact of non-vicinal diol structures on colloidal stability. Data from Sigg & Daniels (2020) shows that MPD's reduced amphiphilicity leads to a smaller impact on cream structure compared to 1,2-alkanediols. Formulators seeking to minimize structural disruption while maintaining some solvent or humectant properties would procure (S)-MPD over more amphiphilic diol alternatives. [2]

Fundamental Studies of Solvent H-Bond Networks

Researchers studying the physical chemistry of solvent mixtures can use (4S)-MPD to probe the effects of intermolecular versus intramolecular hydrogen bonding. The work by Zhuravlev et al. (1997) established that MPD's dielectric behavior is dominated by an intermolecular H-bond network, a property not shared by its vicinal diol isomers. Procurement of this compound allows for the controlled study of solvent systems where intermolecular association is the primary variable. [3]

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